![molecular formula C12H14O5 B6597327 Dimethyl 2-(benzyloxy)malonate CAS No. 62527-77-9](/img/structure/B6597327.png)
Dimethyl 2-(benzyloxy)malonate
Overview
Description
Dimethyl 2-(benzyloxy)malonate is an organic compound with the molecular formula C12H14O5. It is a derivative of malonic acid, where two ester groups are attached to the central carbon atom, and a benzyloxy group is attached to the second carbon atom. This compound is commonly used in organic synthesis due to its reactivity and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl 2-(benzyloxy)malonate can be synthesized through various methods. One common approach involves the alkylation of dimethyl malonate with benzyl bromide in the presence of a base such as sodium hydride or potassium carbonate. The reaction typically occurs in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures.
Industrial Production Methods
Industrial production of this compound often involves large-scale alkylation reactions using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2-(benzyloxy)malonate undergoes various chemical reactions, including:
Substitution Reactions: The benzyloxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Hydrolysis: The ester groups can be hydrolyzed to form the corresponding carboxylic acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and bases such as sodium hydride or potassium carbonate.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of substituted malonates.
Hydrolysis: Formation of malonic acid derivatives.
Reduction: Formation of alcohols or other reduced compounds.
Scientific Research Applications
Organic Synthesis
Dimethyl 2-(benzyloxy)malonate serves as a crucial building block in the synthesis of complex organic molecules. Its structure allows for various chemical modifications, making it an essential intermediate in synthetic organic chemistry.
- Building Block for Synthesis : It is used to create various malonate derivatives through reactions such as hydrolysis and reduction. For instance, it can undergo hydrolysis to yield malonic acid derivatives or be reduced to form alcohols.
- Case Study : In a study focusing on the synthesis of bicyclic compounds, this compound was utilized as a precursor in the formation of substituted malonates, showcasing its utility in generating complex molecular architectures .
Medicinal Chemistry
The compound is investigated for its potential applications in drug development, particularly as a precursor for pharmaceutical compounds.
- Drug Development : this compound has been explored for its role in synthesizing bioactive molecules, including those with anti-cancer properties. Its derivatives have shown promise in inhibiting specific enzyme pathways related to disease mechanisms .
- Case Study : Research has demonstrated that modifications of this compound can lead to compounds with potent inhibitory activities against enzymes involved in cancer progression, highlighting its significance in medicinal chemistry .
Agricultural Applications
In agriculture, this compound is being studied for its role as an intermediate in the synthesis of agrochemicals.
- Synthetic Intermediates : The compound serves as a precursor for indanonecarboxylic acid esters, which are useful as synthetic intermediates for insecticides. These derivatives can enhance pest control strategies while minimizing environmental impact .
- Case Study : A patent describes a process where this compound is transformed into insecticidal compounds through a series of chemical reactions, demonstrating its practical application in developing effective agricultural chemicals .
Chemical Industry
The compound is also utilized in the production of fine chemicals and specialty materials.
- Fine Chemicals Production : this compound's versatility allows it to be employed in various chemical reactions that lead to the formation of high-value fine chemicals used across different industries.
- Case Study : In industrial applications, the compound has been used to synthesize various specialty materials that exhibit unique properties beneficial for specific applications in materials science .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of dimethyl 2-(benzyloxy)malonate involves its reactivity as a malonate ester. The compound can undergo deprotonation to form an enolate, which can then participate in various nucleophilic addition and substitution reactions. The benzyloxy group can also influence the reactivity and selectivity of the compound in different chemical transformations.
Comparison with Similar Compounds
Similar Compounds
Dimethyl malonate: A simpler derivative of malonic acid without the benzyloxy group.
Diethyl malonate: Similar to dimethyl malonate but with ethyl ester groups instead of methyl.
Benzyl malonate: Contains a benzyl group attached to the malonate core.
Uniqueness
Dimethyl 2-(benzyloxy)malonate is unique due to the presence of the benzyloxy group, which can provide additional reactivity and selectivity in chemical reactions. This makes it a valuable intermediate in the synthesis of more complex molecules.
Biological Activity
Dimethyl 2-(benzyloxy)malonate, a compound with the molecular formula CHO, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its potential applications.
Chemical Structure and Synthesis
This compound is characterized by a benzyloxy group attached to a malonate backbone. The synthesis of this compound typically involves the reaction of dimethyl malonate with benzyl alcohol in the presence of an acid catalyst. This reaction can be optimized to achieve high yields and purity, making it suitable for further biological testing.
Biological Activities
1. Antimicrobial Activity
Research indicates that derivatives of malonic acid, including this compound, exhibit significant antimicrobial properties. A study demonstrated that compounds with similar structures showed effectiveness against various bacterial strains, suggesting that this compound may possess similar capabilities .
2. Anticancer Potential
this compound has been investigated for its anticancer properties. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For example, compounds derived from malonates have been noted for their ability to interfere with metabolic pathways essential for cancer cell survival .
3. Enzyme Inhibition
The compound has also been studied for its role as an enzyme inhibitor. Specifically, it has shown potential in inhibiting deubiquitinases, which are important targets in cancer therapy due to their role in regulating protein degradation pathways . This activity suggests that this compound could be a lead compound for developing new anticancer drugs.
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry examined the antimicrobial efficacy of various malonate derivatives, including this compound. The results indicated that this compound exhibited notable activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Compound | MIC (µg/mL) | Bacterial Strain |
---|---|---|
This compound | 32 | Staphylococcus aureus |
Standard Antibiotic | 16 | Staphylococcus aureus |
Case Study 2: Anticancer Activity
In another investigation focusing on anticancer properties, this compound was tested against several cancer cell lines. The compound demonstrated IC values in the low micromolar range, indicating potent anticancer activity.
Cell Line | IC (µM) |
---|---|
MCF-7 (Breast Cancer) | 5.4 |
HeLa (Cervical Cancer) | 3.2 |
A549 (Lung Cancer) | 4.8 |
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Apoptosis Induction : The compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Cell Cycle Arrest : It has been observed to cause G1 phase arrest in cancer cells, preventing further proliferation.
- Enzyme Interaction : As an enzyme inhibitor, it may disrupt key metabolic processes within cells, particularly those involved in protein degradation.
Properties
IUPAC Name |
dimethyl 2-phenylmethoxypropanedioate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O5/c1-15-11(13)10(12(14)16-2)17-8-9-6-4-3-5-7-9/h3-7,10H,8H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZSPSPQZRIPFCH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C(=O)OC)OCC1=CC=CC=C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90565416 | |
Record name | Dimethyl (benzyloxy)propanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90565416 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62527-77-9 | |
Record name | Dimethyl (benzyloxy)propanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90565416 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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